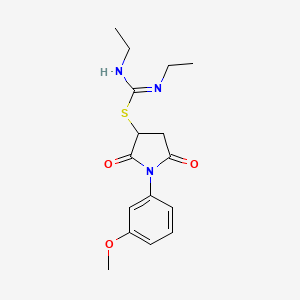
1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate, also known as MGCD0103, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. The inhibition of HDACs by MGCD0103 has been studied for its potential therapeutic applications in cancer treatment.
作用机制
The mechanism of action of 1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of genes that are involved in cell cycle arrest, differentiation, and apoptosis. Additionally, 1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and activate pro-apoptotic proteins such as Bax.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been shown to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. Additionally, 1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for the growth and spread of tumors.
实验室实验的优点和局限性
One advantage of using 1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate in lab experiments is its specificity for HDACs, which allows for the selective inhibition of gene expression. However, one limitation of using 1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells.
未来方向
Future research on 1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate could focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies could investigate the potential use of 1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
合成方法
1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate can be synthesized through a multi-step process starting with the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-(3-methoxyphenyl)-2-buten-1-one. This intermediate is then reacted with ammonia and carbon disulfide to form the imidothiocarbamate precursor, which is subsequently reacted with pyrrolidine and diethylamine to yield 1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate.
科学研究应用
1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been extensively studied for its potential therapeutic applications in cancer treatment. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been shown to be effective in inhibiting the growth of various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer.
属性
IUPAC Name |
[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-4-17-16(18-5-2)23-13-10-14(20)19(15(13)21)11-7-6-8-12(9-11)22-3/h6-9,13H,4-5,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDECIFSKOZYFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

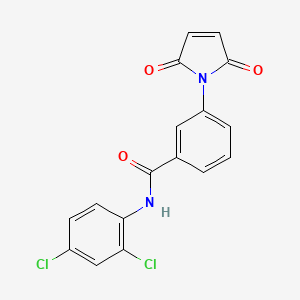
![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4890587.png)
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
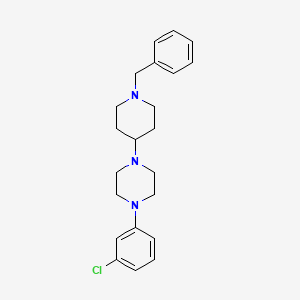
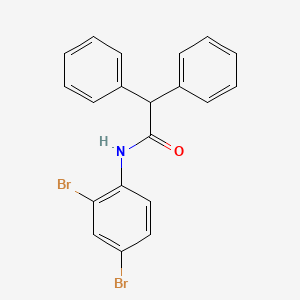
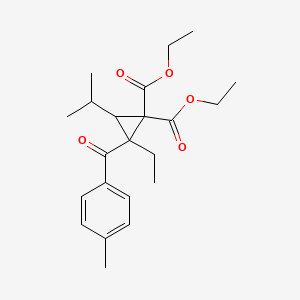
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4890619.png)
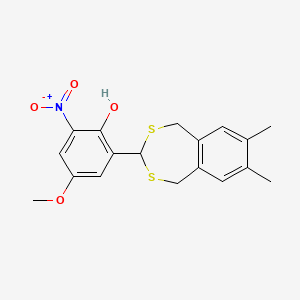
![1-[4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]ethanone](/img/structure/B4890629.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenyl-N-(2-phenylethyl)thiourea](/img/structure/B4890637.png)
![1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4890640.png)
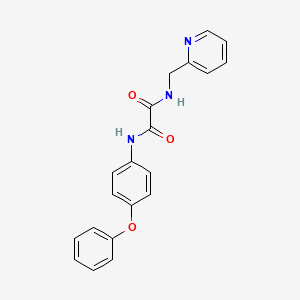
![1-phenyl-4-{1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B4890671.png)